molecular formula C14H18N2O3S B2574487 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea CAS No. 536722-28-8

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea

Cat. No.: B2574487
CAS No.: 536722-28-8
M. Wt: 294.37
InChI Key: PTLPQNFQPNRIRQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is a chemical compound offered for research and development purposes. This thiourea derivative is of significant interest in medicinal chemistry due to the broad biological activities associated with the thiourea pharmacophore. Thiourea derivatives are recognized for their diverse biological potential, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties . The mechanism of action for such compounds often involves the ability of the thiourea group to act as a potent hydrogen bond donor and acceptor, facilitating interactions with various biological targets, such as enzymes and receptors . The structure of this particular compound incorporates a 4-methoxybenzoyl group and a tetrahydrofuran (oxolane) moiety, which may influence its solubility, bioavailability, and target specificity. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery programs aimed at developing new therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-11-6-4-10(5-7-11)13(17)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLPQNFQPNRIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of 4-methoxybenzoyl chloride with oxolan-2-ylmethylamine to form an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl or oxolan-2-ylmethyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, or alcohols.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybenzoyl and oxolan-2-ylmethyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

Thiourea derivatives vary significantly based on substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (R₁, R₂) Key Features Biological Activity/Applications Reference
1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea R₁ = 4-MeO-C₆H₄CO, R₂ = oxolan-2-ylmethyl Electron-donating methoxy enhances solubility; oxolan group increases lipophilicity Antioxidant, enzyme inhibition
1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea R₁ = 4-Cl-C₆H₄CO, R₂ = 3-methylpyridyl Chloro group (electron-withdrawing) reduces solubility; pyridyl enables metal coordination Crystal structure analyzed via X-ray
1-(4-Methylbenzoyl)-3-{2-[3-(4-methylbenzoyl)thioureido]phenyl}thiourea R₁ = 4-Me-C₆H₄CO, R₂ = aryl-thiourea Extended conjugation via aryl-thiourea; dihedral angles affect packing Structural studies, hydrogen bonding
1-(4-Methoxyphenyl)-3-(2-oxo-benzimidazol-5-yl)thiourea R₁ = 4-MeO-C₆H₄, R₂ = benzimidazolone Methoxy-phenyl and benzimidazolone enhance π-π stacking Drug-likeness, in silico screening
3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea R₁ = 4-NO₂-C₆H₄CO, R₂ = bis-hydroxyethyl Nitro group (strongly electron-withdrawing) reduces stability; hydroxyethyls enable H-bonding Structural analogs for material science

Crystallographic and Computational Insights

  • Hydrogen Bonding : The oxolan group in the target compound may form weaker H-bonds compared to hydroxyethyl-substituted analogs (e.g., ), affecting crystal packing and solubility .
  • Docking Studies : The methoxybenzoyl moiety shows strong affinity for urease active sites, outperforming chloro- and methyl-substituted derivatives in binding energy calculations (−9.2 kcal/mol vs. −7.5 kcal/mol for 4-chloro analogs) .

Biological Activity

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is a compound that features a thiourea functional group, an oxolane moiety, and a methoxy-substituted benzoyl group. Its chemical formula is C12H15N2O3SC_{12}H_{15}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structural representation of this compound can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Formula : C12H15N2O3SC_{12}H_{15}N_{2}O_{3}S
  • Functional Groups :
    • Thiourea group
    • Methoxy-substituted benzoyl group
    • Oxolane moiety

Anticancer Properties

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar thiourea derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Pain Management

Recent patents suggest that compounds like this compound may also have applications in pain management therapies. The compound's ability to modulate pain pathways could provide new avenues for treating chronic pain conditions .

Enzyme Inhibition

The interaction of thiourea derivatives with biological targets such as enzymes has been a focus of research. Studies utilizing binding affinity assays indicate that these compounds can effectively inhibit specific enzymes linked to disease processes. For example, enzyme assays have demonstrated that certain thiourea derivatives can act as potent inhibitors of proteases involved in cancer metastasis.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique biological activity profile of this compound. The following table summarizes key features and biological activities of related thiourea derivatives:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methoxybenzoyl)-3-thioureaContains thiourea and methoxybenzoyl groupsKnown for high cytotoxicity against cancer
1-(4-Chlorobenzoyl)-3-thioureaChlorine substitution instead of methoxyExhibits different biological activity
1-(Benzoyl)-3-methylthioureaMethyl group instead of oxolaneSimpler structure, less complex interactions
1-(Phenylacetyl)-3-thioureaAcetyl substitution on phenylPotentially different reactivity patterns

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiourea derivatives in preclinical models:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity.
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in treated cells.
  • Analgesic Activity : In animal models, administration of related thiourea compounds showed a marked reduction in pain responses compared to controls, suggesting potential for development as analgesic agents .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea?

Methodological Answer: The compound can be synthesized via nucleophilic addition of a benzoylisothiocyanate intermediate with a substituted amine. A typical procedure involves:

Reacting 4-methoxybenzoyl chloride with ammonium thiocyanate in 1,4-dioxane at 50–60°C for 30 minutes to generate 4-methoxybenzoylisothiocyanate.

Adding (oxolan-2-yl)methylamine dropwise to the reaction mixture under inert conditions.

Stirring at room temperature for 12–24 hours, followed by precipitation in ice/water and filtration.
Key parameters include solvent choice (polar aprotic solvents like 1,4-dioxane enhance reactivity) and stoichiometric control to minimize byproducts .

Q. How is the structural characterization of this thiourea derivative performed?

Methodological Answer: A multi-technique approach is recommended:

  • X-ray crystallography : Resolve bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.1565 Å, b = 11.394 Å, and c = 14.332 Å are typical for related thioureas .
  • Spectroscopy :
    • IR : Confirm thiourea C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
    • NMR : Methoxy protons resonate at δ ~3.8 ppm (singlet), while oxolane protons appear as multiplets at δ ~1.5–4.0 ppm .

Q. What methodologies assess the drug-likeness of this compound?

Methodological Answer: Use a combination of experimental and computational tools:

  • In vitro assays : Solubility (shake-flask method), permeability (Caco-2 cell models), and metabolic stability (microsomal incubation).
  • Computational models :
    • Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors.
    • SwissADME : Predict bioavailability radar and pharmacokinetic parameters .

Advanced Research Questions

Q. How can quantum chemical calculations elucidate intramolecular hydrogen bonding?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

Optimize molecular geometry and calculate bond dissociation energies.

Analyze Natural Bond Orbital (NBO) interactions, focusing on stabilizing energies between N–H⋯O=C groups.
For example, intramolecular NH⋯OC hydrogen bonds in similar thioureas exhibit stabilization energies of ~20–25 kcal/mol .

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer: Apply a cross-validation framework:

Theoretical consistency : Compare computed vibrational frequencies (DFT) with experimental IR/Raman spectra. Discrepancies >5% may indicate overlooked conformers.

Experimental replication : Repeat crystallography under varied conditions (e.g., low-temperature data collection) to confirm packing effects.

Statistical analysis : Use Rietveld refinement (for XRD) or Monte Carlo simulations to quantify uncertainties .

Q. What retrosynthetic strategies optimize multi-step synthesis?

Methodological Answer: Leverage AI-driven tools (e.g., Reaxys, Pistachio) to:

Deconstruct the target molecule into synthons: 4-methoxybenzoic acid, oxolane-methylamine, and thiocarbonyl precursors.

Prioritize routes with minimal protecting groups. For example, direct coupling of preformed oxolane-methylamine with benzoylisothiocyanate reduces step count.

Validate feasibility using reaction yield databases (e.g., ≥70% yield thresholds for scalable steps) .

Q. What protocols guide in silico docking studies for biological activity prediction?

Methodological Answer:

Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB. Optimize protonation states using tools like PROPKA.

Ligand preparation : Generate 3D conformers (OpenBabel) and assign partial charges (AM1-BCC).

Docking software : Use AutoDock Vina or Glide with flexible residues in the binding pocket.

Validation : Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with known inhibitors. For example, thiourea derivatives show strong binding to tyrosine kinases (RMSD < 2.0 Å) .

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